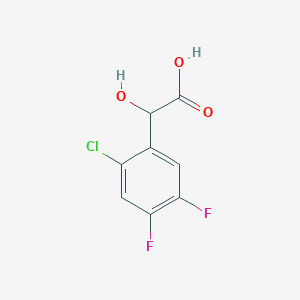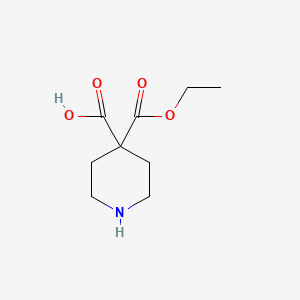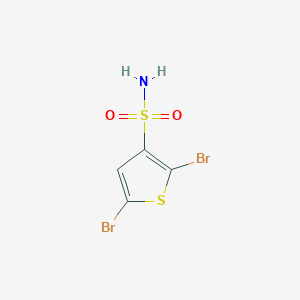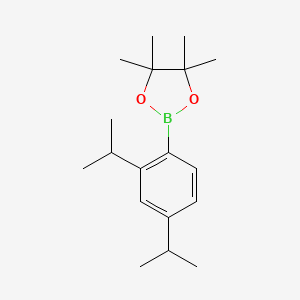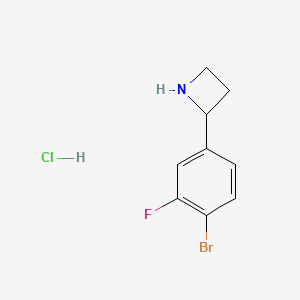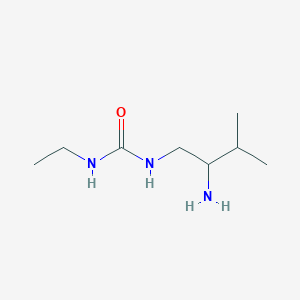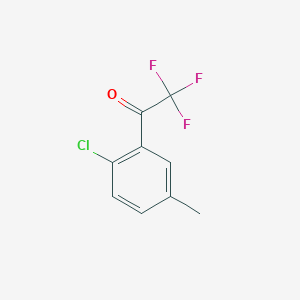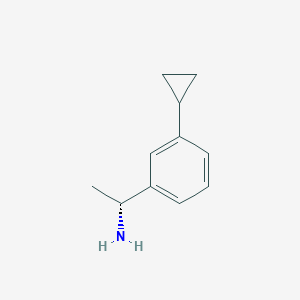
(R)-1-(3-Cyclopropylphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(3-cyclopropylphenyl)ethan-1-amine: is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-cyclopropylphenyl)ethan-1-amine typically involves the following steps:
Amine Introduction: The ethanamine moiety can be introduced via reductive amination, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(3-cyclopropylphenyl)ethan-1-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(1R)-1-(3-cyclopropylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of cyclopropylphenyl ketones or aldehydes.
Reduction: Production of secondary or tertiary amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.
科学的研究の応用
(1R)-1-(3-cyclopropylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-1-(3-cyclopropylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(1R)-1-(3-cyclopropylphenyl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
(1R)-1-(3-cyclopropylphenyl)ethan-1-thiol: Contains a thiol group in place of the amine.
(1R)-1-(3-cyclopropylphenyl)ethan-1-amine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
(1R)-1-(3-cyclopropylphenyl)ethan-1-amine is unique due to its specific combination of a cyclopropyl group and an ethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC名 |
(1R)-1-(3-cyclopropylphenyl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-8(12)10-3-2-4-11(7-10)9-5-6-9/h2-4,7-9H,5-6,12H2,1H3/t8-/m1/s1 |
InChIキー |
HVRIGTRPKTZQKC-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C1=CC=CC(=C1)C2CC2)N |
正規SMILES |
CC(C1=CC=CC(=C1)C2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


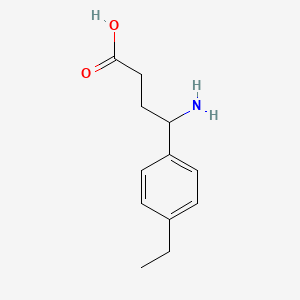
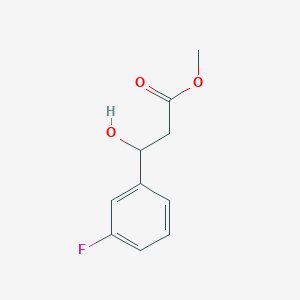
![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)
